

# The Structural and Mechanistic Landscape of Tyroserleutide (YSL): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                              |           |
|----------------------|------------------------------|-----------|
| Compound Name:       | Tyroserleutide hydrochloride |           |
| Cat. No.:            | B2505532                     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Tyroserleutide (YSL), a tripeptide with the sequence L-Tyrosyl-L-seryl-L-leucine, has demonstrated notable anti-neoplastic properties, positioning it as a molecule of interest in oncology research. This technical guide synthesizes the current understanding of YSL's structure and its mechanisms of action. While the primary amino acid sequence is well-established, higher-order structural details remain largely uncharacterized in publicly accessible literature. This document outlines the known chemical and physical properties of YSL, summarizes its biological activities with available quantitative data, and visually represents its proposed signaling pathways. It is important to note that detailed experimental protocols for many of the cited studies are not extensively available in the public domain.

# **Core Structural and Physicochemical Properties**

Tyroserleutide is a linear tripeptide composed of the amino acids Tyrosine, Serine, and Leucine.[1] Its fundamental properties are summarized in the table below.



| Property            | Value                                                                                                                                   | Reference |
|---------------------|-----------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Amino Acid Sequence | Tyr-Ser-Leu (YSL)                                                                                                                       | [1]       |
| IUPAC Name          | (2S)-2-[[(2S)-2-[[(2S)-2-amino-<br>3-(4-<br>hydroxyphenyl)propanoyl]amin<br>o]-3-<br>hydroxypropanoyl]amino]-4-<br>methylpentanoic acid | [1]       |
| Molecular Formula   | C18H27N3O6                                                                                                                              | [1]       |
| Molecular Weight    | 381.4 g/mol                                                                                                                             | [1]       |
| Canonical SMILES    | CC(C)CINVALID-LINK<br>NC(=O)INVALID-LINK<br>NC(=O)INVALID-LINKN                                                                         | [1]       |
| CAS Number          | 138168-48-6                                                                                                                             | [1]       |

As a small, linear peptide, YSL is unlikely to possess a stable, globular tertiary structure akin to larger proteins. Its conformation is likely flexible and dependent on the surrounding microenvironment. To date, no publicly available studies utilizing techniques such as X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy to define a specific three-dimensional structure for YSL have been identified.

# **Mechanism of Action and Signaling Pathways**

The anti-tumor activity of Tyroserleutide is multifaceted, involving the modulation of key signaling pathways implicated in cell growth, adhesion, and apoptosis. The primary mechanisms identified are the inhibition of the PI3K/Akt signaling pathway and the downregulation of Intercellular Adhesion Molecule-1 (ICAM-1). There is also evidence to suggest a direct pro-apoptotic effect on mitochondria.

## Inhibition of the PI3K/Akt Signaling Pathway

YSL has been shown to interfere with the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical cascade for cell proliferation and survival. The proposed mechanism



involves the inhibition of PI3K activity, which in turn prevents the phosphorylation and activation of Akt. This disruption leads to downstream effects that favor cell cycle arrest and apoptosis.



Click to download full resolution via product page

Figure 1. Proposed inhibition of the PI3K/Akt signaling pathway by Tyroserleutide (YSL).

### **Downregulation of ICAM-1 Expression**

YSL has been observed to inhibit the expression of ICAM-1, a cell surface glycoprotein that plays a crucial role in tumor cell invasion, adhesion, and metastasis. By reducing ICAM-1 levels, YSL may impede the ability of cancer cells to interact with their microenvironment and metastasize.





Click to download full resolution via product page

Figure 2. Downregulation of ICAM-1 expression by Tyroserleutide (YSL).

#### **Direct Mitochondrial Action**

Studies have indicated that YSL may directly target mitochondria, the powerhouses of the cell, to induce apoptosis. This direct action is a significant aspect of its anti-cancer activity.





Click to download full resolution via product page

Figure 3. Proposed direct action of Tyroserleutide (YSL) on mitochondria to induce apoptosis.

# **Quantitative Biological Activity Data**

The biological effects of Tyroserleutide have been quantified in several studies. The following table summarizes some of the available data. It is important to note that experimental conditions can vary significantly between studies, affecting direct comparability.



| Activity                             | Cell Line                                           | Concentration/<br>Dose                         | Result                        | Reference |
|--------------------------------------|-----------------------------------------------------|------------------------------------------------|-------------------------------|-----------|
| Inhibition of Cell<br>Proliferation  | Human<br>Hepatocellular<br>Carcinoma (BEL-<br>7402) | 160 μg/kg/day (in<br>vivo)                     | 64.17% inhibition rate        | [2]       |
| Inhibition of Cell<br>Invasion       | Human<br>Hepatocellular<br>Carcinoma (SK-<br>HEP-1) | 0.2 mg/mL                                      | 19.33% inhibition             | [2]       |
| Inhibition of Cell<br>Invasion       | Human<br>Hepatocellular<br>Carcinoma (SK-<br>HEP-1) | 0.4 mg/mL                                      | 33.70% inhibition             | [2]       |
| Cytotoxicity (IC50) with Transporter | MCF-7                                               | 0.27 mM (with<br>4.0 µM 5F–C12<br>transporter) | 16.1-fold improvement in IC50 | [3]       |
| Inhibition of Cell<br>Proliferation  | Mouse<br>Melanoma (B16-<br>F10)                     | 0.01-100 μg/mL                                 | 28.11% inhibition             | [4]       |
| Inhibition of Cell<br>Adhesion       | Mouse<br>Melanoma (B16-<br>F10)                     | Not specified                                  | 29.15% inhibition             | [4]       |
| Inhibition of Cell<br>Invasion       | Mouse<br>Melanoma (B16-<br>F10)                     | Not specified                                  | 35.31% inhibition             | [4]       |

# **Experimental Methodologies**

While detailed, step-by-step protocols for the biological assays performed with Tyroserleutide are not consistently provided in the literature, the common techniques employed include:



- Western Blotting: Used to detect the protein expression levels of ICAM-1. This typically
  involves protein extraction from treated and untreated cells, separation by SDS-PAGE,
  transfer to a membrane, and probing with specific antibodies against ICAM-1 and a loading
  control.
- Reverse Transcription Polymerase Chain Reaction (RT-PCR): Employed to measure the mRNA expression levels of genes such as ICAM-1. This involves RNA extraction, reverse transcription to cDNA, and amplification of the target gene using specific primers.
- Cell-Based Assays:
  - Proliferation/Viability Assays (e.g., MTT, MTS): To assess the effect of YSL on cancer cell growth and survival.
  - Adhesion Assays: To quantify the ability of cancer cells to adhere to extracellular matrix components or endothelial cell monolayers after treatment with YSL.
  - Invasion Assays (e.g., Transwell/Boyden chamber assays): To measure the ability of cancer cells to migrate through a basement membrane matrix in the presence or absence of YSL.
- In Vivo Tumor Models: Studies have utilized animal models, such as nude mice with xenografted human tumors, to evaluate the anti-tumor efficacy of YSL in a living organism.

The following diagram illustrates a general workflow for assessing the impact of YSL on ICAM-1 expression.





Click to download full resolution via product page

Figure 4. General experimental workflow for analyzing the effect of YSL on ICAM-1 expression.

#### **Conclusion and Future Directions**

Tyroserleutide (YSL) is a tripeptide with a well-defined primary structure and demonstrated antineoplastic activity. Its mechanisms of action appear to converge on the inhibition of critical cell signaling pathways (PI3K/Akt) and cell adhesion molecules (ICAM-1), as well as through direct mitochondrial-mediated apoptosis. While the foundational knowledge of its biological effects is established, a significant gap exists in the understanding of its three-dimensional structure and the precise, detailed protocols of the experiments in which its activity was assessed. Future research efforts should focus on elucidating the conformational properties of YSL, which may



aid in the design of more potent analogues. Furthermore, the publication of detailed experimental methodologies would be invaluable for the reproducibility and advancement of research in this area.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Cell Adhesion The Open Lab Book v1.0 [theolb.readthedocs.io]
- 2. Impact of MMP-2 and MMP-9 enzyme activity on wound healing, tumor growth and RACPP cleavage | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition by tyroserleutide (YSL) on the invasion and adhesion of the mouse melanoma cell PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Structural and Mechanistic Landscape of Tyroserleutide (YSL): A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2505532#what-is-the-structure-of-tyroserleutide-ysl-peptide]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com